molecular formula C22H12BrFN4O2 B11264805 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one

Cat. No.: B11264805
M. Wt: 463.3 g/mol
InChI Key: XJLFDOKJKLEJPN-UHFFFAOYSA-N
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Description

4-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-FLUOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that features a unique combination of bromophenyl, fluorophenyl, oxadiazole, and dihydrophthalazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-FLUOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine to form an amidoxime, which is then cyclized with an appropriate carboxylic acid derivative.

    Bromination and fluorination:

    Coupling reactions: The final step involves coupling the bromophenyl-oxadiazole and fluorophenyl-dihydrophthalazinone fragments under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-FLUOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its properties could be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 4-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-FLUOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-FLUOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE
  • 4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-FLUOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE

Uniqueness

The presence of both bromine and fluorine atoms in 4-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-FLUOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE distinguishes it from similar compounds. These halogen atoms can significantly influence the compound’s reactivity, biological activity, and physical properties, making it unique in its class.

Properties

Molecular Formula

C22H12BrFN4O2

Molecular Weight

463.3 g/mol

IUPAC Name

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1-one

InChI

InChI=1S/C22H12BrFN4O2/c23-14-7-5-13(6-8-14)20-25-21(30-27-20)19-17-3-1-2-4-18(17)22(29)28(26-19)16-11-9-15(24)10-12-16/h1-12H

InChI Key

XJLFDOKJKLEJPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)F)C4=NC(=NO4)C5=CC=C(C=C5)Br

Origin of Product

United States

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